3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol is a compound that falls within the category of heterocyclic organic compounds, specifically featuring a pyridine ring and an oxadiazole moiety. This compound is notable for its potential applications in medicinal chemistry due to the biological activity often associated with oxadiazole derivatives. The presence of both the pyridine and oxadiazole functionalities may enhance its pharmacological properties, making it a subject of interest in drug discovery.
The compound can be synthesized through various methods, which include one-pot reactions involving amidoximes and carboxylic acids or isatoic anhydrides. These methods leverage the reactivity of amidoxime derivatives to form oxadiazole rings efficiently, contributing to the growing library of oxadiazole-based compounds in pharmaceutical research.
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol is classified as:
The synthesis of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol can be achieved through several methodologies:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and catalyst presence to optimize yield and purity. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure of synthesized compounds.
The molecular structure of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol consists of:
The molecular formula for this compound is , with a molecular weight of approximately 194.20 g/mol. The specific arrangement of atoms forms distinct functional groups that contribute to its chemical reactivity and biological activity.
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol can participate in various chemical reactions typical for both pyridine and oxadiazole derivatives:
Reactivity largely depends on the substituents on both the pyridine and oxadiazole rings. For instance, electron-withdrawing groups can enhance nucleophilicity while electron-donating groups may stabilize cationic intermediates during reactions.
The mechanism by which 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol exerts its biological effects may involve:
Research indicates that oxadiazole derivatives often exhibit antimicrobial and anticancer activities, potentially due to their ability to interfere with cellular processes such as DNA replication or protein synthesis .
Key physical properties include:
Chemical properties are influenced by:
Thermal stability studies suggest that compounds containing oxadiazole rings can decompose at elevated temperatures, highlighting the importance of thermal analysis in material safety assessments.
The applications of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol are primarily focused on:
The strategic integration of oxadiazole and pyridine rings represents a deliberate evolution in medicinal chemistry, driven by the pursuit of enhanced pharmacological profiles. Early heterocyclic chemistry focused on single-ring systems (e.g., pyridine or oxadiazole alone), but the late 20th century witnessed a paradigm shift toward hybrid scaffolds. Patent analyses reveal a surge in fused heterocyclic compounds targeting ion channels, exemplified by US9079901B2, which details triazolopyridines with oxadiazole-like substituents for cardiovascular diseases and diabetes [1]. This patent highlights the therapeutic impetus driving scaffold hybridization: modulating ion flux for disease intervention. Concurrently, crystallographic studies of compounds like 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid provided foundational structural insights, confirming near-coplanarity (dihedral angle: 11.3°) between pyridine and oxadiazole rings—a conformation crucial for bioactivity [3]. The progression culminated in targeted syntheses of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol, where the ethyl group fine-tunes lipophilicity and the pyridin-2-ol enables metal chelation, reflecting advanced rational design principles.
Table 1: Evolution of Oxadiazole-Pyridine Hybrid Therapeutics
Era | Scaffold Design | Therapeutic Target | Key Advancement |
---|---|---|---|
1980–2000 | Simple heterocycles | Ion channels | Discovery of oxadiazole bioisosteres |
2000–2010 | Fused ring systems | Kinases, GPCRs | Structural characterization via XRD |
2010–Present | Functionalized hybrids | Multidrug-resistant targets | Rational incorporation of ethyl groups |
The 1,2,4-oxadiazol-5-yl moiety, particularly with C3 alkylation, confers distinct advantages in drug design. Its bioisosteric relationship with carboxylic esters enhances metabolic stability while preserving hydrogen-bonding capacity. In 3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol, the ethyl group strategically balances lipophilicity (cLogP ≈ 2.1) and steric bulk, optimizing membrane permeability without compromising solubility [2]. This modification arose from iterative optimization: replacing larger alkyl chains minimized off-target interactions observed in early analogs. Crucially, oxadiazoles serve as conformationally rigid linkers, enforcing planar orientations that maximize target engagement. Synthetic routes to such compounds—exemplified by the cyclization of amidoximes with carboxylates—yield high purity (>95%) and scalability [2] [5]. The electrophilic character of the oxadiazole ring further enables diversification; nucleophilic additions at C5 can generate libraries for high-throughput screening against oncology and antimicrobial targets [5] [9].
Table 2: Physicochemical Impact of 3-Ethyl-1,2,4-oxadiazol-5-yl Group
Property | Ethyl-Oxadiazole Contribution | Pharmacological Relevance |
---|---|---|
Lipophilicity (LogP) | +1.8 vs. H-substituted oxadiazole | Enhanced blood-brain barrier penetration |
Metabolic Stability | t½ > 120 min (microsomal assay) | Resistance to esterase cleavage |
Dipole Moment | 4.2 Debye | Polar surface area = 48 Ų |
Conformational Rigidity | Dihedral ≤15° to pyridine | Preorganizes for target binding |
Pyridin-2-ol (2-hydroxypyridine) is a privileged motif in pharmacophores due to its dual hydrogen-bonding capability and pH-dependent tautomerism. In 3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol, the hydroxyl group forms intramolecular H-bonds with the oxadiazole nitrogen (distance: 1.97 Å), locking the scaffold into a bioactive conformation [3] . This preorganization significantly enhances binding entropy when interacting with biological targets like kinases or ion channels. Crystallographic studies of analogous compounds show that pyridin-2-ol chelates Mg²⁺ or Zn²⁺ in metalloenzyme active sites—a mechanism exploited in kinase inhibitors such as imidazo[4,5-c]pyridine derivatives [7]. Additionally, the motif’s acidity (predicted pKa ≈ 6.9) facilitates cell membrane penetration in its neutral form while enabling ionic interactions in target tissues. Recent advances leverage this property for pH-sensitive drug delivery, particularly in tumor microenvironments or sites of inflammation.
Table 3: Target Engagement Modes of Pyridin-2-ol Derivatives
Target Class | Interaction Type | Biological Consequence |
---|---|---|
Kinases (e.g., MSK-1) | Mg²⁺ chelation, hinge-region H-bonding | ATP-competitive inhibition |
Ion channels | Allosteric modulation via TMDs | Enhanced open probability (e.g., CFTR) |
GPCRs | H-bond with Ser/Thr residues | Subtype-selective antagonism |
Epigenetic regulators | Zinc finger domain disruption | Altered gene transcription |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7